5-({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile
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Overview
Description
5-({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a fluorophenyl group, an azetidine ring, and a pyridine ring with a carbonitrile group. The presence of these functional groups contributes to its diverse reactivity and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving appropriate precursors.
Coupling with Pyridine-2-carbonitrile: The final step involves coupling the azetidine derivative with pyridine-2-carbonitrile under suitable conditions, such as using a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with halogen or other substituents.
Scientific Research Applications
5-({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-({1-[6-(4-Chlorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile
- 5-({1-[6-(4-Methylphenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile
Uniqueness
5-({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)amino)pyridine-2-carbonitrile is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
5-[[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-26(17-7-6-16(10-22)23-11-17)18-12-27(13-18)20-9-8-19(24-25-20)14-2-4-15(21)5-3-14/h2-9,11,18H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOCZKXAFBXDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C4=CN=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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